molecular formula C15H20BF2NO3 B12081880 N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12081880
M. Wt: 311.13 g/mol
InChI Key: DCRDCGZZGVCMSB-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with ethyl, difluoro, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,6-difluorobenzoic acid with ethylamine under dehydrating conditions to form N-ethyl-2,6-difluorobenzamide.

  • Introduction of the Dioxaborolan Group: : The next step is the introduction of the dioxaborolan group. This is typically done through a palladium-catalyzed borylation reaction. The benzamide derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This is the most prominent reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

  • Oxidation: : The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

  • Substitution Reactions: : The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the benzamide core.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids: From oxidation reactions.

    Substituted Benzamides: From nucleophilic aromatic substitution.

Scientific Research Applications

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The primary mechanism by which N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The dioxaborolan group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of carbon-carbon bonds. This reaction proceeds via the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with a dimethylamino group instead of an ethyl group.

    2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Similar core structure but with a carboxylic acid group.

Uniqueness

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications in various fields. The presence of both difluoro and dioxaborolan groups allows for versatile chemical transformations and the formation of stable products.

Properties

Molecular Formula

C15H20BF2NO3

Molecular Weight

311.13 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H20BF2NO3/c1-6-19-13(20)12-10(17)7-9(8-11(12)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,19,20)

InChI Key

DCRDCGZZGVCMSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)NCC)F

Origin of Product

United States

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